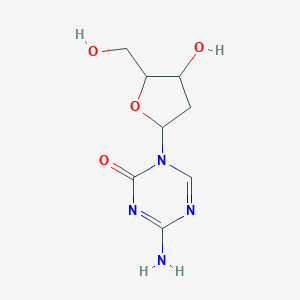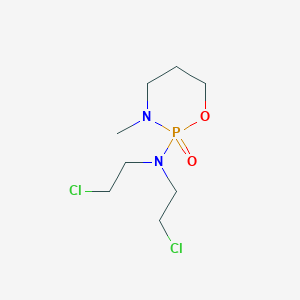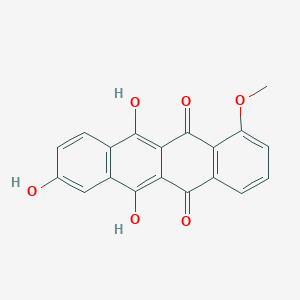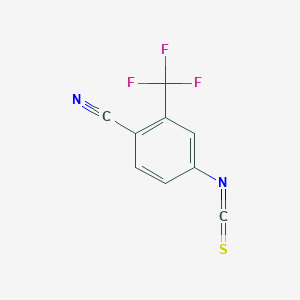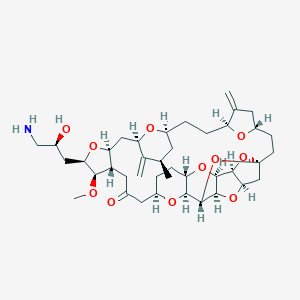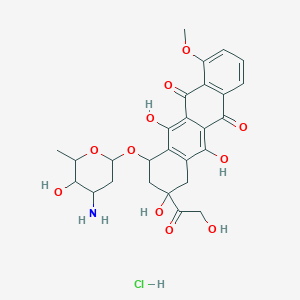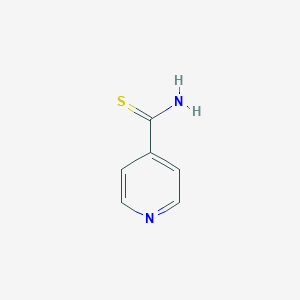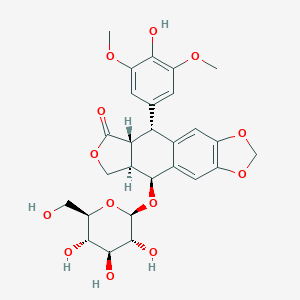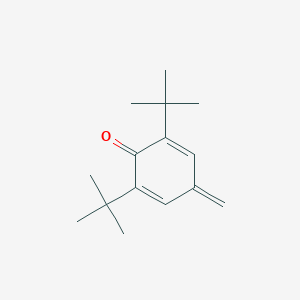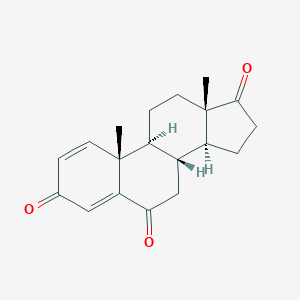
5-Chlorouracil
Übersicht
Beschreibung
5-Chlorouracil is an organochlorine compound consisting of uracil having a chloro substituent at the 5-position . It is functionally related to uracil and has been used as a control in resazurin-based cytotoxicity assay for screening of cytotoxicity in hepatocytes and liver cell lines .
Synthesis Analysis
Inflammation-mediated hypochlorous acid (HOCl) can damage DNA, DNA precursors, and other biological molecules, thereby producing an array of damage products such as this compound (ClU). In a study, 5-chloro-2’-deoxyuridine (CldU) and ClU-containing oligonucleotide templates were prepared .Molecular Structure Analysis
A density functional theory (DFT) calculation has been carried out for the analysis of this compound using DFT/Gaussian 09 with GAR2PED . The charge transfer properties of this compound have been analyzed using HOMO and LUMO level energy analysis .Chemical Reactions Analysis
The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . Myeloperoxidase Chlorinates Uracil at C-5 of the Pyrimidine Ring .Physical And Chemical Properties Analysis
This compound has a molecular formula of C4H3ClN2O2 and a molecular weight of 146.53 g/mol . The charge transfer properties of this compound have been analyzed using HOMO and LUMO level energy analysis .Wissenschaftliche Forschungsanwendungen
Molekularmodellierung und Analyse der Schwingungsspektren
Die Struktur und Schwingungseigenschaften von 5-Chlorouracil wurden mit Methoden der Dichtefunktionaltheorie (DFT) untersucht. Das stabilste Dimer von 5-ClU wurde analysiert und seine Schwingungsberechnungen wurden sowohl mit harmonischen als auch mit anharmonischen Oszillatorapproximationen durchgeführt. Experimentelle Raman- und FT-IR-Spektraldaten wurden mit quantenchemischen Berechnungen kombiniert, um eine vollständige Schwingungsanalyse zu erreichen .
DNA-Docking und Interaktion
Die DNA-Docking-Analyse ergab, dass 5-ClU über Wasserstoffbrückenbindungen mit dem aktiven Zentrum der DNA interagiert. Der angedockte Ligand bildet einen stabilen Komplex mit der DNA und weist eine Bindungsaffinität von –5,3 kcal/mol auf. Dieser Befund deutet auf mögliche Anwendungen in der Wirkstoffentwicklung und im Verständnis von DNA-Wirkstoff-Interaktionen hin .
Zytotoxizitäts-Screening
This compound wurde als Kontrolle in Resazurin-basierten Zytotoxizitäts-Assays verwendet. Diese Assays helfen, zytotoxische Wirkungen in Hepatozyten und Leberzelllinien zu screenen, was 5-ClU zu einer wertvollen Verbindung für Toxizitätsstudien macht .
Nachweis von DNA-Schäden
Im Kontext der Entzündung gilt 5-ClU als Marker für DNA-Schäden, die durch Hypochlorsäure verursacht werden. Das Verständnis seiner Rolle bei oxidativem Stress und Entzündungen kann zur Krankheitsforschung und therapeutischen Strategien beitragen .
Vergleich mit anderen halogenierten Uracilen
This compound wurde zusammen mit anderen halogenierten Uracilen (5-Bromouracil, 5-Fluorouracil und 5-Iodouracil) auf seine Wirkungen untersucht. Während 5-ClU und 5-BrU mit Entzündungen in Verbindung gebracht werden und als krebserregend gelten, hat 5-IU letale und mutagene Wirkungen auf den Bakteriophagen T4 .
Potenzielle Antikrebsanwendungen
Angesichts seiner strukturellen Ähnlichkeit mit 5-Fluorouracil (einem bekannten Antikrebsmittel) sind weitere Untersuchungen zum Potenzial von 5-ClU als Antikrebsmittel gerechtfertigt. Seine einzigartigen Eigenschaften könnten Vorteile bei bestimmten Krebsbehandlungen bieten .
Wirkmechanismus
Target of Action
5-Chlorouracil, similar to its analogue 5-Fluorouracil, primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound interacts with its target, TS, by forming a covalently bound ternary complex with the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate . This interaction inhibits TS, thereby disrupting DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, its analogue 5-Fluorouracil is known to have erratic bioavailability when administered orally . It also exhibits clinically significant pharmacokinetic variability when dosed based on body surface area . The oral absorption of 5-Fluorouracil is incomplete with a short biological half-life .
Result of Action
The incorporation of this compound into DNA can lead to mutations . This is because this compound and its analogues are well-known mutagens . The mutations induced by this compound could contribute to cytotoxicity at sites of inflammation .
Action Environment
Environmental factors, particularly inflammation, can influence the action of this compound . During inflammation, myeloperoxidase, a heme protein secreted by human phagocytes, generates hypochlorous acid (HOCl). HOCl can react with uracil to produce this compound . This suggests that the inflammatory environment can enhance the production and action of this compound .
Safety and Hazards
Zukünftige Richtungen
Resistance to 5-FU typically involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells with signal transducer and activator of transcription 3 (NF-κB/STAT3) signaling pathway . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU .
Biochemische Analyse
Biochemical Properties
5-Chlorouracil interacts with various biomolecules in the cell. It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been reported to induce apoptosis in cells . The apoptosis induced by this compound is driven through a non-caspase–dependent pathway involving apoptosis-inducing factor (AIF) and LEI/L-DNase II .
Molecular Mechanism
It is known that this compound can be incorporated into DNA, leading to cytotoxicity and cell death . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, an increase of this compound was detected in DNA when cells were treated with sublethal doses of hypochlorous acid and allowed to proliferate . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It is known that this compound has been used in glaucoma-filtering surgery in rabbit eyes, showing a longstanding effect on the decrease of intraocular pressure .
Metabolic Pathways
It is known that this compound is a product of hypochlorous acid-mediated damage to nucleobases .
Transport and Distribution
It is known that this compound can be incorporated into DNA, suggesting that it may be transported and distributed within cells via the same mechanisms as other nucleobases .
Subcellular Localization
Given that this compound can be incorporated into DNA, it is likely that it is localized in the nucleus of the cell .
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075137 | |
| Record name | 5-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820-81-1 | |
| Record name | 5-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROURACIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

